({[1,1'-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride
Overview
Description
({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a methylamine moiety, which is further substituted with a propyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of 4-bromomethylbiphenyl from biphenyl through bromination.
Amination Reaction: The 4-bromomethylbiphenyl is then reacted with propylamine under basic conditions to form ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Biphenylmethylamine: Lacks the propyl substitution, leading to different chemical and biological properties.
Propylamine: Lacks the biphenyl moiety, resulting in reduced aromatic interactions.
N-Propylbenzylamine: Similar structure but with a benzyl group instead of biphenyl.
Uniqueness:
- The combination of biphenyl and propylamine moieties in ({[1,1’-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride provides unique chemical properties, such as enhanced solubility and specific binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h3-11,17H,2,12-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLERDNNRMMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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